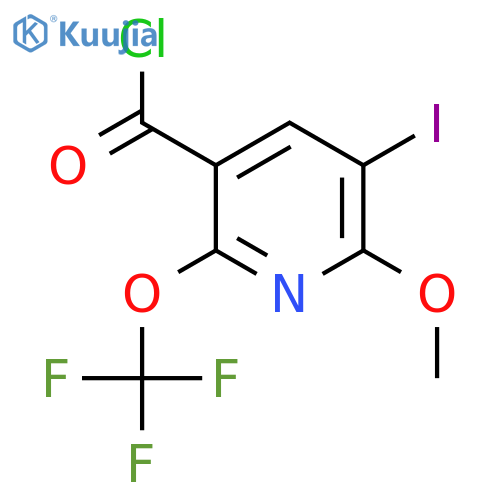Cas no 1806190-50-0 (3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride)
3-ヨード-2-メトキシ-6-(トリフルオロメトキシ)ピリジン-5-カルボニルクロリドは、高反応性の有機中間体であり、特に医農薬品の合成において重要な役割を果たします。この化合物は、ピリジン骨格にヨード基、メトキシ基、トリフルオロメトキシ基が選択的に導入された構造を持ち、多様な官能基変換が可能です。カルボニルクロリド基はアミド結合形成やエステル化反応に適しており、高い反応性を示します。特に、フッ素原子の導入により脂溶性や代謝安定性が向上するため、医薬品開発におけるリード化合物の修飾に有用です。取り扱い時は湿気を避け、適切な保護具の使用が推奨されます。

1806190-50-0 structure
商品名:3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride
CAS番号:1806190-50-0
MF:C8H4ClF3INO3
メガワット:381.474944114685
CID:4833786
3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride
-
- インチ: 1S/C8H4ClF3INO3/c1-16-7-4(13)2-3(5(9)15)6(14-7)17-8(10,11)12/h2H,1H3
- InChIKey: XIYLYPHZDONPJT-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C(C(=O)Cl)=C1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 292
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 48.4
3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093582-1g |
3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride |
1806190-50-0 | 97% | 1g |
$1,564.50 | 2022-03-31 |
3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
1806190-50-0 (3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-carbonyl chloride) 関連製品
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
